Differential Impact of Linker Length on In Vivo Food Intake and Body Weight
A study comparing lipidated GLP-1 peptides with varying miniPEG linker lengths (monomer vs. trimer) found that the peptide with the trimeric linker (peptide B) exhibited significantly reduced effects on satiety-promoting neuron activation and consequent suppression of food intake and body weight compared to the monomeric linker (peptide A) and the clinical reference liraglutide [1]. The monomeric linker construct (peptide A) demonstrated effects similar to liraglutide, highlighting that the trimeric linker's increased length specifically attenuates these critical pharmacodynamic responses [1].
| Evidence Dimension | In Vivo Efficacy (Food Intake & Body Weight Suppression) |
|---|---|
| Target Compound Data | Effects on food intake and body weight suppression were less than those of liraglutide (quantitative data reported in full text). |
| Comparator Or Baseline | Peptide A (with one miniPEG linker); Liraglutide (benchmark GLP-1 RA) |
| Quantified Difference | Peptide A effects were 'similar' to liraglutide; Peptide B effects were 'less than' liraglutide. |
| Conditions | In vivo study in mice; evaluation of satiety-promoting neurons in the arcuate nucleus, food intake, and body weight changes. |
Why This Matters
This evidence proves that the trimeric linker is not a simple extension but a functional modifier that can tune a drug's biological activity, making its correct selection critical for achieving desired pharmacodynamic effects.
- [1] Lu, X., Harada, N., Yasuda, T., Ikeguchi-Ogura, E., Kobayashi, D., Denda, M., ... & Inagaki, N. (2025). Effects of tryptophan-selective lipidated glucagon-like peptide 1 (GLP-1) peptides on the GLP-1 receptor. Journal of Endocrinology, 264(3), e240026. View Source
